methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate
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Overview
Description
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate is a complex organic compound characterized by its unique molecular structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes an epoxide ring and a long aliphatic chain, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate typically involves multiple steps. One common method includes the epoxidation of an unsaturated ester precursor. The reaction conditions often require the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes the purification of the final product using techniques such as distillation or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened using oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity is the basis for its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-3-pentenoate: Another ester with a similar structure but lacks the epoxide ring.
Methyl undecylenate: Similar aliphatic chain but without the epoxide functionality.
Uniqueness
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate is unique due to the presence of both an epoxide ring and a long aliphatic chain. This combination of functional groups provides it with distinct reactivity and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C19H34O3 |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+/t17-,18-/m1/s1 |
InChI Key |
JTSVQVYMBXVLFI-PQGVJJGYSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](O1)C/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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